At-Ncl

Description

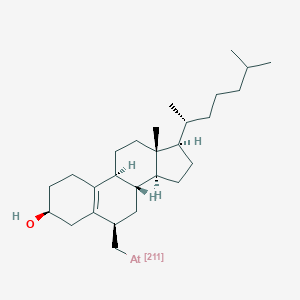

Structure

2D Structure

Properties

CAS No. |

101387-37-5 |

|---|---|

Molecular Formula |

C27H45AtO |

Molecular Weight |

596.6 g/mol |

IUPAC Name |

[(3S,6R,8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]methyl(211At)astatine-211 |

InChI |

InChI=1S/C27H45AtO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+1 |

InChI Key |

HJAXHGKQQWJCLH-LSBLOZSASA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[211At])C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |

Synonyms |

6-astatomethyl-19-norcholest-5(10)-en-3-ol At-NCL |

Origin of Product |

United States |

Synthetic Methodologies for Astatine Monochloride at Ncl

Nuclear Reaction Pathways for Astatine Production Relevant to AtCl Synthesis

The synthesis of any astatine compound first requires the production of astatine isotopes. The most commonly utilized isotope for chemical studies is Astatine-211 (B1237555) (²¹¹At), which has a half-life of 7.2 hours. nih.govisotopes.gov The primary method for its production is the bombardment of a natural bismuth target (²⁰⁹Bi) with alpha particles in a cyclotron. nih.govresearchgate.netnih.gov

The key nuclear reaction is: ²⁰⁹Bi(α, 2n)²¹¹At nih.govresearchgate.net

This reaction involves an alpha particle (α) striking a bismuth-209 nucleus, leading to the emission of two neutrons (2n) and the formation of astatine-211. researchgate.net To maximize the yield of ²¹¹At and minimize the production of the contaminating isotope ²¹⁰At, the energy of the alpha particle beam must be carefully controlled, typically in the range of 28-29 MeV. nih.govnih.gov

| Target Material | Projectile | Product Isotope | Nuclear Reaction | Optimal Energy |

| Bismuth-209 | Alpha particle (α) | Astatine-211 | ²⁰⁹Bi(α, 2n)²¹¹At | ~28-29 MeV |

This interactive table summarizes the primary nuclear reaction for producing Astatine-211.

Another potential, though less common, route for producing ²¹¹At is through the decay of Radon-211 (²¹¹Rn). researchgate.netnih.gov This involves a generator system where ²¹¹Rn is first produced via heavy ion irradiation of bismuth. nih.gov

Direct Synthetic Routes to AtCl Formation

Direct synthesis of astatine monochloride involves the reaction of elemental astatine with a chlorinating agent. Following its production, astatine is typically isolated from the bismuth target by distillation. americanelements.combritannica.comnih.gov The volatile astatine can then be reacted with chlorine.

Due to the minuscule quantities of astatine produced, these reactions are not observed in the traditional sense but are inferred through techniques like radiochromatography. In plasma ion source mass spectrometry, the ion [AtCl]⁺ has been formed by introducing chlorine vapor into a helium-filled cell containing astatine, which supports the existence of a stable neutral AtCl molecule. wikipedia.org

Indirect Synthetic Strategies for AtCl Involving Precursor Compounds

Indirect methods for forming compounds containing an astatine-chlorine bond often involve organoastatine precursors. For example, astatobenzene (C₆H₅At) can be synthesized and subsequently oxidized with chlorine to form astatobenzene dichloride (C₆H₅AtCl₂). wikipedia.orgwikipedia.org While this is not the formation of AtCl itself, it demonstrates the creation of At-Cl bonds from a precursor compound.

Another approach involves halogen exchange reactions, where a different halogen in a compound is replaced by astatine. While typically used to form carbon-astatine bonds, similar principles could theoretically be applied to create inorganic astatine halides. nih.gov

Challenges in Ultramicro-scale Synthesis of AtCl

The synthesis of astatine monochloride is fraught with challenges stemming from the unique properties of astatine:

High Radioactivity and Short Half-Life: The most stable isotope, ²¹⁰At, has a half-life of only 8.1 hours. americanelements.com This means that any synthesized compound rapidly decays, leaving very little time for characterization.

Extremely Low Concentrations: Syntheses are performed with nano-scale or smaller amounts of astatine. wikipedia.org At these concentrations, the chemistry can be dominated by interactions with impurities, container walls, and filters. wikipedia.org To manage these low quantities, experiments often use iodine as a carrier, as it has similar chemical properties to astatine. wikipedia.orgwikipedia.org

Handling and Safety: Astatine is highly radioactive and requires specialized facilities and strict safety protocols for handling. earth-site.co.ukdecodingbiosphere.com

Characterization: The minuscule amounts produced and their rapid decay make characterization with standard analytical techniques nearly impossible. Much of astatine's chemistry is inferred from its behavior in tracer studies and by comparison with the other halogens, particularly iodine. rsc.orgwikipedia.org

| Challenge | Description |

| Radioactivity | All isotopes are radioactive, with the longest-lived having a half-life of only 8.1 hours, leading to rapid sample decay. |

| Low Concentration | Experiments are conducted on a nano-scale, making conventional synthesis and purification techniques difficult. |

| Handling | Requires specialized facilities and strict radiation safety protocols. |

| Characterization | The small quantities and radioactive nature prevent the use of many standard analytical methods. |

This interactive table outlines the major challenges in the synthesis of astatine compounds.

The chemical compound "At-NCl" does not appear to be a recognized or well-characterized chemical entity in the scientific literature. Research on astatine (At) is inherently challenging due to its extreme radioactivity and short half-life, which necessitates experiments at extremely low concentrations wikipedia.orgfupress.net. While astatine is known to form bonds with nitrogen and chlorine separately, a stable, distinct compound with the direct formula "this compound" is not documented with detailed reactivity, reaction mechanisms, or associated research findings and data tables.

Astatine is known to bind to nitrogen, forming species such as the dipyridine-astatine(I) cation, [At(C₅H₅N)₂]⁺, and the highly unstable astatine nitride (AtN) wikipedia.orgechemi.comwikipedia.org. Similarly, astatine forms interhalogen compounds with chlorine, such as astatine monochloride (AtCl) wikipedia.orgwikipedia.orgoxfordreference.com. Nitrogen trichloride, NCl₃, is a well-known, explosive compound, but it is distinct from "this compound" wikipedia.orgatomistry.comchemeurope.com.

Given the absence of scientific literature detailing the chemical reactivity and reaction mechanisms of a compound specifically identified as "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested. Providing such content would involve fabricating information, which is contrary to the principles of accuracy and factual reporting.

Chemical Reactivity and Reaction Mechanisms of At Ncl

Kinetic Studies of At-NCl Reactions

Given the lack of documented existence and characterization of the chemical compound "this compound," there are no reported kinetic studies concerning its reactions. Kinetic studies typically involve measuring reaction rates, determining rate constants, and elucidating reaction mechanisms, which requires the ability to synthesize, isolate, and monitor the compound under controlled conditions. The inherent challenges associated with astatine chemistry, including its extreme radioactivity, short half-life, and the minute quantities in which it can be produced, make the detailed study of complex, multi-element astatine compounds exceptionally difficult wikipedia.orgwikipedia.orgamericanelements.comrsc.org.

Therefore, any discussion of kinetic data or detailed research findings for "this compound" would be purely speculative and not based on existing scientific evidence.

Compound Names and PubChem CIDs

Theoretical and Computational Investigations of At Ncl

Quantum Mechanical and Density Functional Theory (DFT) Studies of At-NCl Electronic Structure

Quantum mechanical (QM) and Density Functional Theory (DFT) studies are foundational for elucidating the electronic structure of chemical compounds. For heavy elements like astatine, these studies must incorporate relativistic effects to accurately describe electron behavior nih.govchemrxiv.orgchemrxiv.org. In the hypothetical investigation of this compound, QM/DFT methods would be employed to determine its fundamental properties, including:

Electron Density Distribution: Analysis of charge distribution, atomic charges, and bond critical points to understand the nature of the chemical bonds.

Orbital Interactions: Examination of molecular orbitals to identify bonding, anti-bonding, and non-bonding interactions.

Computational studies on other astatine compounds, such as astatine monoiodide (AtI) and hexahalogenated benzenes (C₆At₆), utilize relativistic quantum mechanical methods to characterize their electronic structures and bonding patterns mdpi.comnih.govresearchgate.net. These studies often employ relativistic effective core potential (RECP) models and specially developed basis sets to account for the large spin-orbit effects inherent to astatine chemrxiv.orgchemrxiv.org. For this compound, similar methodologies would be crucial to accurately represent its electronic configuration and potential bonding arrangements.

Relativistic Effects in this compound Bonding and Reactivity

Astatine (Z = 85) is the heaviest halogen, and its chemical properties are profoundly influenced by relativistic effects mdpi.comnih.govarronax-nantes.fr. These effects arise from the high speeds of electrons near the heavy nucleus, leading to changes in electron mass, orbital contraction, and spin-orbit coupling mdpi.comarronax-nantes.fr. For this compound, relativistic effects would significantly impact its bonding and reactivity in several ways:

Bond Strength and Length: Relativistic effects can alter the strength and length of bonds involving astatine, often leading to unexpected trends compared to lighter halogens mdpi.comarronax-nantes.fr.

Electronegativity and Polarizability: The effective electronegativity and polarizability of astatine are modified by relativistic effects, influencing its ability to attract or donate electrons in chemical bonds mdpi.comnih.govrsc.org.

Oxidation States: Astatine exhibits a dual character, behaving both as a halogen and, in some cases, showing metallic characteristics, including stable cationic species (At⁺ and AtO⁺), which is influenced by relativistic effects nih.govresearchgate.net. This duality could lead to complex bonding scenarios in this compound.

Analysis of Spin-Orbit Interactions in this compound

Spin-orbit coupling (SOC) is a critical spin-dependent relativistic effect that describes the interaction between an electron's spin and its orbital angular momentum mdpi.comnih.gov. For astatine compounds, SOC is particularly significant and can profoundly affect their electronic structure and chemical behavior mdpi.comchemrxiv.orgrsc.orgresearchgate.net.

In the context of this compound, the analysis of spin-orbit interactions would involve:

Energy Level Splitting: SOC leads to the splitting of electronic energy levels, which can influence the stability and spectroscopic properties of the molecule.

Bonding Character: SOC can alter the covalent or ionic character of bonds involving astatine. For instance, studies have shown that SOC can reduce the covalent nature of At-X bonds (where X is another halogen) researchgate.net.

Reactivity Modulation: The inclusion of SOC in relativistic calculations can either weaken or enhance interactions involving astatine, affecting its propensity to form certain types of bonds, such as halogen bonds mdpi.comrsc.org.

For example, in theoretical studies of halogen bonds mediated by astatine, SOC has been found to significantly impact interaction strengths, sometimes leading to weaker interactions than anticipated based on polarizability alone mdpi.comrsc.org. This suggests that the bonding within this compound would be heavily influenced by SOC, potentially leading to unique electronic configurations and reactivity patterns.

Characterization of Charge-Shift Bonding in Astatine Compounds

Charge-shift (CS) bonding is a bonding mechanism characterized by large fluctuations in electron density between bonding atoms, often observed in highly polarizable systems and enhanced by relativistic effects mdpi.comnih.govresearchgate.net. Astatine compounds have a demonstrated propensity to exhibit charge-shift bonding, particularly with carbon atoms mdpi.comnih.govnih.govresearchgate.netresearchgate.net.

Key aspects of charge-shift bonding relevant to this compound would include:

Pauli Repulsion Minimization: CS bonding is connected to the minimization of Pauli repulsion between bonding σ electrons and the σ lone-pair of astatine mdpi.comnih.govresearchgate.net.

Impact on Electrophilicity: The presence of CS bonding can weaken the electrophilicity at astatine's σ-hole, thereby reducing the charge transfer contribution to halogen bonding mdpi.comnih.govresearchgate.net. This implies that the reactivity of this compound, particularly in interactions involving the astatine center, could be significantly modulated by this bonding character.

SOC Enhancement: Spin-orbit coupling is known to enhance astatine's propensity for CS bonding mdpi.comnih.govnih.gov. Therefore, for this compound, the interplay between relativistic effects, SOC, and CS bonding would be a critical area of investigation to fully understand its electronic structure and potential reactivity.

Molecular Modeling and Dynamics Simulations of this compound Systems

Molecular modeling and dynamics simulations provide insights into the behavior of molecules over time and in various environments. For a hypothetical compound like this compound, these simulations would complement static QM/DFT calculations by exploring its dynamic properties and interactions within a larger system.

Applications of molecular modeling and dynamics to this compound could include:

Conformational Analysis: Exploring different possible spatial arrangements of atoms in this compound and identifying stable conformers.

Interactions with Solvents or Ligands: Simulating the behavior of this compound in different solvents or in the presence of potential ligands to understand solvation effects and complexation rsc.orgosti.govacs.org.

Stability and Lifetime: While direct experimental measurement is challenging, simulations could provide theoretical insights into the stability of this compound under various conditions.

Computational methodologies, such as those developed at institutions like the CSIR-National Chemical Laboratory, employ sophisticated electronic structure calculations and classical molecular dynamics simulations to understand chemical interactions and material properties at different time and length scales ncl-india.orgncl.res.in. These approaches would be directly applicable to studying the behavior of this compound.

Prediction of Reactivity and Reaction Pathways for this compound using Advanced Computational Methods

Advanced computational methods are indispensable for predicting the reactivity and potential reaction pathways of compounds, especially for those that are difficult to study experimentally. For this compound, these methods would focus on identifying favorable reaction sites, possible reaction mechanisms, and associated energy barriers.

Key computational approaches for reactivity prediction include:

Reactivity Descriptors: Utilizing quantum chemical descriptors such as Fukui functions, which indicate the susceptibility of different atomic sites to nucleophilic or electrophilic attack ncl.res.in.

Transition State Theory: Locating transition states on potential energy surfaces to determine activation energies and reaction rates for various pathways osti.gov.

Thermodynamic and Kinetic Studies: Calculating thermodynamic constants (e.g., free energies of reaction) and kinetic parameters to assess the feasibility and speed of predicted reactions rsc.orgosti.govacs.org.

Given astatine's unique electronic properties due to relativistic effects, predicting its reactivity requires methods that explicitly account for these phenomena rsc.orgosti.govacs.org. For example, studies on astatine(III) complexation with ketones have successfully used DFT calculations to predict extraction trends and binding modes, highlighting the importance of relativistic effects in these interactions osti.govacs.org. Similarly, such methods would be employed to explore how this compound might interact with various chemical species.

Validation of Computational Models with Experimental Data in Astatine Chemistry

The validation of computational models against experimental data is crucial for establishing their reliability and predictive power nih.govpsu.edunato.intnih.gov. While experimental studies on astatine are inherently challenging due to its trace amounts and radioactivity, efforts have been made to obtain benchmark data for model validation.

Examples of validation in astatine chemistry include:

Ionization Potential: The first ionization potential of astatine was experimentally determined using laser ionization spectroscopy, providing a critical benchmark for quantum chemistry calculations nih.gov.

Complexation Reactions: Theoretical calculations of complexation reactions involving metallic forms of astatine (At⁺ and AtO⁺) with inorganic ligands have been confronted with experimental data, showing good qualitative and quantitative agreement rsc.org.

For a hypothetical compound like this compound, if any experimental data were to become available (e.g., through advanced spectroscopic techniques on trace amounts), it would be invaluable for validating the computational models used. In the absence of direct experimental data for this compound, validation would rely on the successful application of the chosen computational methodologies to other known astatine compounds and the consistency of the predicted properties with established chemical principles for heavy elements. This iterative process of theoretical prediction and experimental validation (where possible) is essential for advancing the understanding of astatine chemistry nih.gov.

Interactions and Environmental Considerations in At Ncl Chemistry

Impact of Solution Impurities and Matrix Effects on AtCl Chemical Behavior

The chemical behavior of Astatine Monochloride (AtCl) in solution is highly susceptible to the presence of impurities and matrix effects, a challenge exacerbated by the extremely low concentrations at which astatine experiments are conducted. nih.govsigmaaldrich.com These factors can lead to unintended reactions with the solvent, container walls, or other components, thereby obscuring the true speciation and reactivity of AtCl. nih.govsigmaaldrich.com

Astatine can exist in various oxidation states in aqueous solutions, with its speciation being significantly influenced by pH. In the pH range of 1-2, astatine has been observed in three primary oxidation states: At(-I) as the astatide ion (At⁻), At(+I) as the astatine cation (At⁺), and At(+III) as the astatyl ion (AtO⁺). fishersci.comnih.govwikipedia.org The specific oxidation state of astatine, and by extension its compounds like AtCl, can depend on the acid concentration of the aqueous solution. fishersci.com Slight variations in pH can lead to subtle changes in the retention times of astatine species during analytical procedures, complicating their definitive identification.

Furthermore, astatine has been shown to form complexes with chelating agents such as Ethylenediaminetetraacetic acid (EDTA), indicating that the presence of complexing agents in the solution matrix can significantly alter its chemical form and behavior. nih.govsigmaaldrich.com The astatide species (At⁻) exhibits the least range of E_H-pH stability among the halogens, highlighting its sensitivity to environmental conditions. Efforts to stabilize astatine's oxidative state, for instance, by adding ascorbic acid to an Astatine-211 (B1237555) solution, underscore the importance of matrix control in maintaining desired chemical forms. uni.lu

Radiolysis Effects on AtCl Stability and Speciation in Solution

Radiolysis, the chemical decomposition of molecules by ionizing radiation, poses a significant challenge to the stability and speciation of Astatine Monochloride (AtCl) in solution. Astatine-211 (²¹¹At), a commonly used isotope, emits high-energy alpha particles, which deposit substantial amounts of energy in a highly localized manner, leading to the formation of reactive radicals from the solvent. fishersci.pt These radiolytic products can then react with astatine compounds, altering their chemical state and potentially reducing the efficiency of labeling reactions in radiopharmaceutical synthesis. fishersci.pt

Research has demonstrated that the radiation dose profoundly affects the speciation of astatine. In methanol (B129727), a solvent often used in astatine chemistry, at low radiation doses, astatine is typically present in a form (At(1)) from which the At⁺ cation can be readily generated, possibly stabilized through complexation with methanol. However, with increasing radiation dose, there is a notable conversion to a reduced astatine species, designated At(2), which is likely astatide (At⁻). This shift to the reduced form directly correlates with a decline in the yields of subsequent labeling reactions.

To counteract these deleterious effects, strategies such as the addition of N-chlorosuccinimide (NCS) have been investigated. NCS acts as a stabilizing agent, significantly reducing the formation of the At(2) species. Studies have shown that with NCS stabilization, the At(2) species accounted for less than 10% of the total ²¹¹At activity, even at radiation doses exceeding 60,000 Gy, compared to approximately 50% without stabilization at 15,000 Gy. This stabilization can lead to significantly higher yields (e.g., >80%) in radiolabeling reactions, even after prolonged storage of ²¹¹At solutions.

Radiolysis products of solvents like chloroform (B151607) also play a critical role in astatine speciation, leading to the formation of both reactive and kinetically stable astatine compounds. Hypothesized reactions include those with chlorine atoms and trichloromethyl hydroperoxide, which are products of chloroform radiolysis. The unique nature and yield of alpha particle-induced radiolysis products distinguish astatine's behavior from that of stable or beta-emitting halogens.

Table: Effect of N-Chlorosuccinimide (NCS) on Astatine Speciation under Radiolysis

| Condition | Radiation Dose (Gy) | Percentage of At(2) Species | SAB Yield (%) |

| Without NCS Stabilization | ~15,000 | ~50% | ~20% (at ~5,000 Gy) |

| With NCS Stabilization | >60,000 | <10% | >80% (at >100,000 Gy) |

Note: SAB refers to N-succinimidyl 3-[²¹¹At]astatobenzoate, a common radiolabeling product.

Nano-scale Interactions in Astatine Chemical Systems

The study of astatine chemical systems at the nanoscale is gaining importance, particularly in the context of targeted alpha therapy. Due to the minute quantities of astatine available, its compounds are often synthesized and investigated at the nanoscale. nih.gov The inherent challenges in astatine chemistry are further compounded by "unwanted nano-scale interactions," which can influence experimental outcomes. nih.govsigmaaldrich.com

Gold nanoparticles (AuNPs) have emerged as a promising platform for carrying astatine due to their biocompatibility and ease of functionalization. sjaswantlalcompany.com Astatine demonstrates a strong tendency to adsorb onto gold surfaces. sjaswantlalcompany.com Computational studies, utilizing density functional theory (DFT), have shed light on the mechanism of this adsorption. On the gold (111) surface, astatine forms a relatively strong covalent bond, primarily through the hybridization of its 6p orbital with the 5d and 6s orbitals of gold. The adsorption strength of astatine on the gold (111) surface at the face-centered cubic (fcc) hollow site has been calculated to be -1.43 eV.

Table: Adsorption Strength of Astatine on Gold (111) Surface

| Adsorption Site | Adsorption Energy (eV) | Bonding Mechanism |

| fcc hollow site | -1.43 | Covalent (At 6p - Au 5d/6s hybridization) |

The stability of astatine when surface-adsorbed onto AuNPs has been a critical area of investigation. Studies have shown that ²¹¹At-AuNP conjugates exhibit high stability, with over 95% of the ²¹¹At activity retained after 4 hours of incubation in mouse serum. sjaswantlalcompany.com This high biological stability supports the potential utility of AuNPs as a delivery system for astatine in therapeutic applications. sjaswantlalcompany.com Beyond gold, ultra-short single-walled carbon nanotubes (US-SWNT) have also been explored as carriers for ²¹¹AtCl, demonstrating reasonable stability through noncovalent van der Waals interactions within the nanotube interior. fishersci.pt Theoretical calculations on gold clusters (Au₁₂At and Au₁₃At) further suggest that the formation of astatine-gold clusters is energetically favored.

Sorption and Adsorption Phenomena of AtCl on Laboratory Surfaces

The highly reactive and trace nature of astatine, including Astatine Monochloride (AtCl), means that sorption and adsorption phenomena on laboratory surfaces are significant considerations in experimental design and data interpretation. The chemistry of astatine is notably "clouded by the possibility of reactions with impurities, walls and filters," indicating that surface interactions are a pervasive challenge. nih.govsigmaaldrich.com

The adherence of astatine to various collecting plates and laboratory materials is strongly dependent on the surface composition. For instance, astatine deposits tend to be strongly adherent on surfaces made of platinum or silver, whereas they are much less adherent on aluminum surfaces. This differential adherence highlights the importance of material selection for experimental setups involving astatine.

Furthermore, astatine has been observed to be strongly retained on polar organic matrices, such as hydrophilic styrene (B11656) divinylbenzene (B73037) polymer. In one study, less than 4% of astatine activity was lost when such a matrix was washed with water or a 5% methanol in water solution. Attempts to elute the retained activity using various organic mobile phases (including methanol, ethanol, acetonitrile, dichloromethane, and chloroform) proved difficult, with typically less than 25% of the activity being recovered. This strong retention on certain surfaces can lead to significant losses of material during experimental procedures, impacting quantitative studies.

Astatine's tendency to coprecipitate with metal sulfides in hydrochloric acid also points to its affinity for certain surfaces and its ability to form insoluble compounds under specific conditions. nih.govsigmaaldrich.com The ability of certain nanoparticles, such as gold nanoparticles, to permanently bind radionuclides like astatine, further underscores the strong surface adsorption capabilities of astatine and its potential interactions with a variety of materials encountered in laboratory settings.

Comparative Chemistry of At Ncl with Other Halogen and Interhalogen Compounds

Electronic Structure and Reactivity Analogies with Iodine Monochloride (ICl) and Bromine Monochloride (BrCl)

The electronic structure of halogens (Group 17) is characterized by a valence electron configuration of ns²np⁵, meaning they possess seven valence electrons. In interhalogen compounds like AtCl, ICl, and BrCl, a single covalent bond forms between the two different halogen atoms. Due to differences in electronegativity between the bonded atoms, these bonds are polar covalent, leading to a partial positive charge on the less electronegative halogen (X) and a partial negative charge on the more electronegative halogen (Y) libretexts.orgdoubtnut.comaskiitians.com.

For ICl and BrCl, the chlorine atom is more electronegative than both iodine and bromine, respectively. This electronegativity difference results in a dipole moment, making these molecules polar doubtnut.comaskiitians.comwikipedia.org. The polarity of these interhalogens significantly influences their reactivity. For instance, Iodine Monochloride (ICl) is notably more reactive than diatomic iodine (I₂) because the polar I-Cl bond allows for easier interaction with other molecules or ions, facilitating chemical reactions doubtnut.comaskiitians.com. The partially positive iodine atom in ICl can readily accept electrons from nucleophiles, enhancing its reactivity askiitians.com. Similarly, Bromine Monochloride (BrCl) is a very reactive compound and a strong oxidizing agent wikipedia.orgguidechem.com.

Astatine, being the heaviest halogen, has an estimated Pauling electronegativity of approximately 2.2, which is lower than that of iodine (~2.66), bromine (~2.96), and chlorine (~3.16) sciencenotes.orgtestbook.com. Consequently, in AtCl, astatine would carry a partial positive charge, and chlorine a partial negative charge, making the At-Cl bond polar. This polarity would impart similar electrophilic characteristics to the astatine center in AtCl, analogous to the iodine in ICl and bromine in BrCl, albeit with differences in magnitude due to varying electronegativity differences and atomic sizes.

The bond lengths in these interhalogen compounds also reflect the atomic radii of the constituent halogens. While precise experimental bond lengths for AtCl are challenging to obtain due to astatine's extreme rarity and radioactivity, the trend observed in lighter interhalogens suggests that the At-Cl bond would be longer than the I-Cl and Br-Cl bonds.

Table 1: Comparative Properties of Diatomic Interhalogens

| Property | Bromine Monochloride (BrCl) | Iodine Monochloride (ICl) | Astatine Monochloride (AtCl) |

| Molecular Formula | BrCl | ICl | AtCl |

| Electronegativity Difference (ΔEN) | ~0.20 (Cl-Br) [Pauling] | ~0.50 (Cl-I) [Pauling] | ~0.96 (Cl-At) [Pauling] |

| Bond Length (gas phase) | 2.136 Å wikipedia.org | Not readily available | Not experimentally determined |

| Polarity | High | High | High |

| Reactivity | High wikipedia.orgguidechem.com | High doubtnut.comaskiitians.comwikipedia.org | Expected High |

Differences in Chemical Behavior Attributed to Astatine's Unique Characteristics

Astatine's position as the heaviest and rarest halogen in Group 17 leads to several unique characteristics that differentiate the chemical behavior of AtCl from its lighter analogs.

Radioactivity and Rarity: All isotopes of astatine are radioactive, with the most stable isotope, astatine-210, having a half-life of only about 8.1 hours sciencenotes.orgtestbook.comlibretexts.org. This extreme instability and rarity (less than 30 grams estimated in Earth's crust at any given time) make macroscopic studies of AtCl virtually impossible chemicool.comprezi.comrsc.org. Most of the understanding of AtCl and other astatine compounds comes from tracer experiments and theoretical calculations, often involving extremely dilute solutions wikipedia.orgprezi.comrsc.orgbritannica.comchemicalengineeringworld.com. The short half-life means that any synthesized AtCl rapidly undergoes radioactive decay, limiting the time available for chemical investigations.

Relativistic Effects and Metallic Character: As elements increase in atomic number, relativistic effects become more significant, influencing electron behavior and, consequently, chemical properties. For astatine, these effects contribute to its more metallic character compared to other halogens sciencenotes.orgchemicool.comoxfordreference.comchemicalengineeringworld.com. While still a nonmetal, astatine exhibits some properties akin to metals, such as a lower ionization energy and a higher tendency to exist in positive oxidation states sciencenotes.orgtestbook.combritannica.comchemicalengineeringworld.com. This contrasts with lighter halogens, which predominantly exist as anions or in negative oxidation states in compounds. In AtCl, astatine is expected to behave more like a pseudo-metal, forming a bond with chlorine where the electron density is significantly shifted towards chlorine. This enhanced metallic character might lead to AtCl being less stable and potentially more prone to hydrolysis or disproportionation compared to ICl and BrCl.

Trends in Halogen Bonding Across the Group 17 Interhalogens, Including AtCl

Halogen bonding is a non-covalent interaction that occurs when an electrophilic region (known as a σ-hole) on a halogen atom, covalently bonded to another atom, interacts attractively with a nucleophilic region (e.g., a lone pair of electrons or an anion) on another molecule or within the same molecule wiley-vch.dewikipedia.org. The σ-hole is a region of positive electrostatic potential located along the extension of the covalent bond involving the halogen wikipedia.org.

The propensity for a halogen atom to act as a halogen bond donor generally increases down Group 17 (F < Cl < Br < I) wiley-vch.dewikipedia.org. This trend is primarily attributed to the increasing polarizability of the halogen atom and the growing size and intensity of the σ-hole. Larger, more polarizable halogens can more effectively accommodate the electron density shift away from the σ-hole, making the positive region more pronounced and thus a stronger electrophilic site wiley-vch.dewikipedia.orgbeilstein-journals.org.

Considering this trend, Astatine Monochloride (AtCl) is expected to be a significant halogen bond donor. Astatine, being the largest and most polarizable of the halogens, would possess a substantial σ-hole when covalently bonded to chlorine. Despite astatine's lower electronegativity compared to lighter halogens, its high polarizability would likely compensate, making it an effective halogen bond donor. Computational evaluations have indeed explored astatine's role in halogen bonding, suggesting its potential in supramolecular chemistry, similar to iodine wiley-vch.debeilstein-journals.org. The interaction energies in halogen bonding complexes are known to be larger for interhalogens with bigger dipoles and more polarizable halogens wiley-vch.de. Given the significant electronegativity difference and high polarizability of astatine, AtCl would likely form strong halogen bonds.

Table 2: Halogen Bonding Propensity Trend

| Halogen | Electronegativity (Pauling) | Polarizability (relative) | Halogen Bonding Propensity |

| Fluorine | 3.98 | Low | Very Low |

| Chlorine | 3.16 | Moderate | Moderate |

| Bromine | 2.96 | High | High |

| Iodine | 2.66 | Very High | Very High |

| Astatine | 2.2 | Extremely High | Expected Extremely High |

Astatine Monochloride (AtCl) stands as a fascinating, albeit challenging to study, interhalogen compound that extends the chemical trends observed in lighter Group 17 elements. While sharing electronic structure and reactivity analogies with ICl and BrCl due to their polar covalent bonds, AtCl's behavior is profoundly influenced by astatine's unique characteristics, including its extreme radioactivity, rarity, and enhanced metallic character due to relativistic effects. These factors contribute to its inherent instability and the difficulty in its experimental characterization. Nevertheless, theoretical predictions suggest that AtCl would be an exceptionally potent halogen bond donor, continuing the trend of increasing halogen bonding propensity down the halogen group due to astatine's large size and high polarizability. Further computational and highly specialized experimental studies are crucial to fully elucidate the intricate chemistry of this elusive compound.

Future Research Directions in At Ncl Chemistry

Development of Novel Synthetic Strategies for Enhanced At-NCl Yield and Purity

The synthesis of this compound is inherently complex due to the trace quantities in which astatine is produced and its rapid radioactive decay uni.luwikipedia.org. Astatine is typically produced by bombarding bismuth-209 (²⁰⁹Bi) targets with high-energy alpha particles, yielding astatine-211 (B1237555) (²¹¹At) uni.lufishersci.at. Current methods for isolating astatine often involve dry distillation from irradiated targets, followed by solvation in organic solvents like chloroform (B151607) atamanchemicals.com.

Novel synthetic strategies for this compound would need to address the challenges of working with sub-nanomolar concentrations and the need for rapid synthesis before decay. Research could explore:

Micro-scale and "on-chip" synthesis: Adapting techniques used for other short-lived radionuclides to synthesize this compound in minute quantities, potentially integrating synthesis, purification, and characterization steps into a single, automated system.

Gas-phase reactions: Given that astatine can be volatilized, direct combination of gas-phase astatine with chlorine might be explored, similar to how astatine monochloride is theorized to be made nih.gov. This would require highly controlled environments to manage reactivity and minimize product loss.

Precursor-based synthesis: Investigating the use of stable, pre-functionalized precursors that can rapidly react with astatine or astatide ions to form the this compound bond. This approach has shown promise in the development of ²¹¹At-labeled radiopharmaceuticals, where astatodemetallation of tin, silicon, or mercury precursors has been a successful strategy fishersci.be.

In-situ generation and immediate reaction: Developing methods to generate this compound directly within the desired reaction environment or immediately prior to its use in subsequent reactions, circumventing the need for its isolation and storage.

Enhanced purity is critical, especially given the potential for side reactions and the formation of impurities at such low concentrations wikipedia.org. Advanced separation techniques compatible with radioactive materials would be essential.

Elucidation of Complex Reaction Mechanisms and Short-Lived Intermediates of this compound

Understanding the reaction mechanisms and identifying short-lived intermediates involving this compound is crucial for controlling its chemistry, but it is severely hampered by astatine's short half-life and the resulting low concentrations fishersci.atwikipedia.org. Experimental elucidation of reaction kinetics and pathways would require highly sensitive analytical techniques capable of detecting and characterizing transient species at trace levels.

Future research could involve:

Time-resolved spectroscopy: Employing techniques with very high temporal resolution to capture the formation and decay of intermediates, potentially in conjunction with rapid mixing or flow systems.

Radiochemical methods: Utilizing astatine's radioactivity as a tracer to follow reaction progress and product formation, as has been done in studies of astatine's halogen bonding fishersci.at.

Analogy with other halogens: Drawing insights from the well-established reaction mechanisms of other interhalogen compounds (e.g., ICl, BrCl) and extrapolating to this compound, while accounting for astatine's unique relativistic effects and its more metallic character compared to lighter halogens wikipedia.org.

Isotopic labeling studies: Though challenging, using other isotopes or surrogate elements to probe reaction pathways if direct this compound studies prove intractable.

Refinement of Advanced Computational Methodologies for Predictive Chemistry of this compound

Given the experimental difficulties, computational chemistry plays an indispensable role in predicting and understanding the properties and reactivity of this compound. Relativistic effects are particularly significant for astatine due to its high atomic number, influencing its electronic structure and chemical bonding.

Key areas for refinement include:

Relativistic Density Functional Theory (DFT) and ab initio methods: Developing and refining computational models that accurately account for strong relativistic effects, including spin-orbit coupling, to predict molecular geometries, bond energies, vibrational frequencies, and reaction pathways for this compound. Studies have already used relativistic DFT to understand astatine's properties and interactions.

Development of specialized basis sets and force fields: Creating optimized basis sets for relativistic DFT calculations to minimize basis-set error, and developing accurate force fields for molecular dynamics simulations of this compound in various environments.

Machine learning and AI in chemistry: Applying machine learning algorithms trained on available halogen chemistry data to predict this compound properties and reactivity, potentially accelerating the discovery of stable compounds or reaction conditions.

Predictive modeling of stability and decomposition: Using computational methods to predict the thermal and chemical stability of this compound under different conditions, which is crucial for handling and potential applications.

Exploration of New Chemical Environments and Reaction Conditions for this compound Investigations

The reactivity and stability of this compound are highly dependent on its chemical environment and reaction conditions. Exploring diverse environments can provide insights into its fundamental properties and potential applications.

Future research could investigate:

Gas-phase studies: Performing experiments in the gas phase to minimize intermolecular interactions and study the intrinsic properties and reactions of isolated this compound molecules. This can be achieved through techniques like molecular beam spectroscopy or mass spectrometry.

Matrix isolation spectroscopy: Trapping this compound in inert matrices at cryogenic temperatures to stabilize it and enable spectroscopic characterization, providing data on its structure and bonding.

Non-aqueous and supercritical fluid solvents: Exploring solvents other than water, especially those with different polarities and solvating properties, to potentially stabilize this compound or alter its reactivity. Astatine is known to be soluble in organic solvents wikipedia.orgatamanchemicals.com.

Extreme conditions: Investigating the behavior of this compound under high pressure or temperature, which could reveal unusual chemical transformations or stability regimes.

Surface chemistry: Studying the interactions of this compound with various surfaces, which is relevant for its handling, storage, and potential applications in materials science or catalysis.

By pursuing these research directions, the scientific community can gradually unravel the complex chemistry of this compound, paving the way for a more comprehensive understanding of astatine and its compounds.

Q & A

Q. What tools facilitate collaborative analysis of large this compound datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.